ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a benzamido group, and a pyrrolidinyl moiety
Mechanism of Action
Target of Action
The primary target of this compound is Chinese hamster ovary cells (CHO cells) . These cells are often used in biological and medical research, due to their robustness and high productivity. They are particularly useful in the production of monoclonal antibodies .
Mode of Action
The compound interacts with its target cells by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This results in an increase in monoclonal antibody production .
Biochemical Pathways
It is known that the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that the compound may affect the glycosylation pathway in cells.
Pharmacokinetics
It is known that the compound has a high metabolic stability on human liver microsomes This suggests that the compound may have good bioavailability
Result of Action
The primary result of the compound’s action is an increase in monoclonal antibody production in CHO cells . The compound achieves this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiophene core, while reduction can lead to the formation of reduced amides or alcohols.
Scientific Research Applications
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate
Uniqueness
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-2-29-22(28)19-15-5-3-4-6-16(15)30-21(19)23-20(27)13-7-9-14(10-8-13)24-17(25)11-12-18(24)26/h3-10H,2,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULAHFSHOHOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.